ETHYL 1-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE
Overview
Description
Ethyl 1-{[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}-4-piperidinecarboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine.
Coupling Reactions: The pyrazole and piperidine rings are then coupled through a series of reactions involving thioamide formation and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted thioamides.
Scientific Research Applications
Ethyl 1-{[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}-4-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 1-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can also bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure.
Piperidinecarboxylate derivatives: These compounds share the piperidine ring structure.
Uniqueness
Ethyl 1-{[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}-4-piperidinecarboxylate is unique due to the combination of the pyrazole and piperidine rings with a thioamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(1,3-dimethylpyrazol-4-yl)carbamothioyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-4-20-13(19)11-5-7-18(8-6-11)14(21)15-12-9-17(3)16-10(12)2/h9,11H,4-8H2,1-3H3,(H,15,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUXZHUCXDAMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CN(N=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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